molecular formula C10H13BrN2O B114847 1-(5-Bromopyridin-2-yl)piperidin-4-ol CAS No. 149806-52-0

1-(5-Bromopyridin-2-yl)piperidin-4-ol

Cat. No. B114847
M. Wt: 257.13 g/mol
InChI Key: LSGWHPYPLCIXCK-UHFFFAOYSA-N
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Patent
US06689779B2

Procedure details

In 100 ml of 1-methyl-2-pyrrolidone was dissolved 10 g of 2,5-dibromopyridine which was then added with 5.2 g of 4-hydroxypiperidine, along with 17.5 g of potassium carbonate at room temperature. Reaction was conducted at 100° C. for 3 hours with stirring. After completion of the reaction, the same post-treatment as in Preparation Example 13 was carried out to obtain the title compound. 9 g.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[OH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[OH:9][CH:10]1[CH2:15][CH2:14][N:13]([C:2]2[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)[CH2:12][CH2:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
17.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the same post-treatment as in Preparation Example 13

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1CCN(CC1)C1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.